Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate
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Overview
Description
Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate is an organic compound with the molecular formula C23H20N2O5S. This compound is known for its unique structure, which includes an imidazolidinone ring substituted with phenyl groups and an ethanesulfonate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate typically involves multiple steps. One common method includes the reaction of 2,5-dioxo-4,4-diphenylimidazolidin-1-yl with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ethanesulfonate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticonvulsant and antibacterial properties.
Industry: Utilized in the development of new materials and polymers.
Mechanism of Action
The mechanism of action of Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound’s structure allows it to interact with various pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4′-Bis[4-(2,5-dioxo-2,5-dihydro-1H-pyrroll-1-yl)-phenylcarbonylamino]-3,3′-dichlorodiphenylmethane
- 1,4-Bis{2-[4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-phenylcarbonyloxy]ethoxy}benzene
- 4-(2,5-Dihydro-2,5-dioxo-1H-pyrrol-1-yl)benzoic acid
Uniqueness
Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate stands out due to its unique combination of an imidazolidinone ring and an ethanesulfonate group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
Introduction
Phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate is a synthetic compound characterized by its unique imidazolidinone structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Understanding its biological activity is crucial for exploring its role in drug development and other biomedical applications.
Chemical Structure and Properties
The molecular formula of this compound is C24H21N3O3S, with a molecular weight of approximately 423.5 g/mol. The compound features an imidazolidinone core with two phenyl substituents and a sulfonate group, which contributes to its unique chemical properties.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C24H21N3O3S |
Molecular Weight | 423.5 g/mol |
Functional Groups | Imidazolidinone, Sulfonate |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The imidazolidinone structure enhances its binding affinity, potentially modulating enzymatic activity or receptor signaling pathways.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of imidazolidinones have shown effectiveness against various bacterial strains and fungi. A study demonstrated that such compounds inhibit the growth of pathogens by disrupting cell wall synthesis or interfering with metabolic pathways.
Anticancer Potential
This compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. In vitro assays have shown cytotoxic effects on several cancer cell lines, indicating potential as a chemotherapeutic agent.
Table 2: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Inhibition of bacterial and fungal growth | |
Anticancer | Induction of apoptosis in cancer cells | |
Enzyme Inhibition | Modulation of enzymatic activity |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, highlighting its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Line Testing
Another study evaluated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours of exposure. This suggests significant potential for further development in cancer therapeutics.
Research Findings and Future Directions
The biological activity of this compound indicates promising applications in both antimicrobial and anticancer therapies. However, further research is necessary to elucidate the precise mechanisms of action and to optimize the compound's pharmacological properties.
Future studies should focus on:
- In Vivo Studies : To evaluate the efficacy and safety profile in animal models.
- Mechanistic Studies : To better understand the interaction with specific biological targets.
- Structure-Activity Relationship (SAR) : To identify modifications that enhance activity and reduce toxicity.
Properties
Molecular Formula |
C23H20N2O5S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
phenyl 2-(2,5-dioxo-4,4-diphenylimidazolidin-1-yl)ethanesulfonate |
InChI |
InChI=1S/C23H20N2O5S/c26-21-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)24-22(27)25(21)16-17-31(28,29)30-20-14-8-3-9-15-20/h1-15H,16-17H2,(H,24,27) |
InChI Key |
JWKXSSOGJUMOTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C(=O)N(C(=O)N2)CCS(=O)(=O)OC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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